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Compound of Interest

Compound Name: PF 00337210

Cat. No.: B1683840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo

administration of PF-00337210, a potent and selective oral inhibitor of Vascular Endothelial

Growth Factor Receptor-2 (VEGFR-2). The following information is intended to guide

researchers in designing and executing preclinical studies to evaluate the efficacy and

pharmacodynamics of this compound.

Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of PF-

00337210 is essential for proper formulation and dose selection. The available data are

summarized in the table below.
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Property Value Reference

Molecular Weight 437.48 g/mol N/A

Solubility Soluble in DMSO [1][2]

Mechanism of Action
ATP-competitive inhibitor of

VEGFR-2
[3][4]

Potency (IC50)

VEGFR-2: 0.87 ± 0.11 nM

(human), 0.83 ± 0.29 nM

(murine)

[3]

KIT: 9.6 ± 3.4 nM [3]

CSF1-R: 13 ± 3 nM [3]

PDGFR-α: 11 ± 1 nM [3]

PDGFR-β: 29 ± 8 nM [3]

In Vivo Clearance Rat: 13 mL/min/kg [3]

Dog: 22 mL/min/kg [3]

Monkey: 25 mL/min/kg [3]

Oral Bioavailability Rat: >80% [3]

Dog: >30% [3]

Human Dosing (Phase I)
0.67–9 mg Once Daily (QD),

4–6 mg Twice Daily (BID)
[5]

VEGFR-2 Signaling Pathway
PF-00337210 exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGFR-2

signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and

autophosphorylates, initiating a cascade of downstream signaling events that promote

endothelial cell proliferation, migration, and survival. PF-00337210, as an ATP-competitive

inhibitor, blocks this initial phosphorylation step.
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Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

Experimental Protocols
Preparation of PF-00337210 for Oral Gavage in Mice
This protocol describes the preparation of a PF-00337210 formulation suitable for oral

administration in preclinical mouse models, such as xenograft studies.[6][7][8]

Materials:

PF-00337210 powder

Dimethyl sulfoxide (DMSO), sterile

Polyethylene glycol 300 (PEG300), sterile

Tween-80, sterile

Sterile saline (0.9% NaCl) or sterile water

Sterile microcentrifuge tubes

Vortex mixer

Ultrasonic bath (optional)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1683840?utm_src=pdf-body-img
https://tumor.informatics.jax.org/mtbwi/live/www/html/SOCHelp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2673509/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Calculate the required amount of PF-00337210: Based on the desired dose (e.g., mg/kg)

and the number and weight of the mice, calculate the total amount of PF-00337210 needed.

Prepare the vehicle solution: A common vehicle for oral administration of hydrophobic

compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is:

10% DMSO

40% PEG300

5% Tween-80

45% sterile saline or water

Note: The final concentration of DMSO should be kept as low as possible to minimize

potential toxicity.

Dissolve PF-00337210 in DMSO: In a sterile microcentrifuge tube, add the calculated

amount of PF-00337210 powder. Add the required volume of DMSO to achieve a 10% final

concentration in the total volume of the formulation. Vortex thoroughly until the compound is

completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

Add PEG300: Add the required volume of PEG300 to the DMSO/PF-00337210 solution.

Vortex until the solution is homogeneous.

Add Tween-80: Add the required volume of Tween-80 and vortex to mix.

Add saline or water: Slowly add the sterile saline or water to the mixture while vortexing to

bring the formulation to the final volume. This should result in a clear solution. If precipitation

occurs, adjustments to the vehicle composition may be necessary.

Administration: Administer the prepared formulation to mice via oral gavage at the desired

dose and schedule.

In Vivo Efficacy Study in a Mouse Xenograft Model
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This protocol outlines a general workflow for evaluating the anti-tumor efficacy of PF-00337210

in a subcutaneous xenograft mouse model.[6][9]

Experimental Workflow:

Tumor Cell Implantation
(Subcutaneous)

Tumor Growth Monitoring

Randomization of Mice
(Tumor Volume ~100-200 mm³)

Treatment Initiation
(Oral Gavage of PF-00337210 or Vehicle)

Continued Treatment and Monitoring
(Tumor Volume and Body Weight)

Endpoint Analysis
(Tumor Growth Inhibition, Biomarkers)

Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study of PF-00337210.

Detailed Protocol:

Cell Culture and Implantation:
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Culture a suitable human cancer cell line (e.g., MV522 human colon carcinoma) in

appropriate media.[3]

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

Subcutaneously inject the cell suspension into the flank of immunocompromised mice

(e.g., NOD-scid IL2Rgammanull mice).[6]

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (Length x Width²) / 2.

When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into

treatment and control groups.[6]

Dosing and Administration:

Prepare the PF-00337210 formulation and vehicle control as described in Protocol 3.1.

Administer the treatment or vehicle daily or twice daily via oral gavage. Dosing regimens

can be guided by preclinical data, which suggest an efficacious free concentration of less

than 0.3 nM.[3]

Monitoring and Endpoint:

Continue to monitor tumor volume and animal body weight throughout the study.

At the end of the study, euthanize the animals and excise the tumors for further analysis.

Calculate the tumor growth inhibition (TGI) and perform statistical analysis.

Tumor tissue can be used for biomarker analysis, such as assessing microvessel density

or the phosphorylation status of VEGFR-2.[3]

Safety and Handling
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Researchers should handle PF-00337210 in accordance with standard laboratory safety

procedures for chemical compounds. This includes the use of personal protective equipment

(PPE) such as gloves, lab coats, and safety glasses. All waste materials should be disposed of

according to institutional guidelines. When preparing formulations, work in a well-ventilated

area or a chemical fume hood.

Disclaimer: These protocols are intended as a guide and may require optimization based on

the specific experimental conditions and animal models used. Researchers should consult

relevant literature and adhere to all institutional and national guidelines for animal care and

use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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